molecular formula C12H15N B6154422 3-tert-butyl-1H-indole CAS No. 19013-51-5

3-tert-butyl-1H-indole

Cat. No.: B6154422
CAS No.: 19013-51-5
M. Wt: 173.3
InChI Key:
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Description

3-tert-butyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry. The addition of a tert-butyl group to the indole structure enhances its stability and modifies its chemical properties, making it a valuable compound in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-1H-indole typically involves the introduction of a tert-butyl group to the indole nucleus. One common method is the alkylation of indole using tert-butyl halides in the presence of a strong base. Another approach involves the use of tert-butyl dimethylsilyl chloride as a protecting group, followed by deprotection to yield the desired compound .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-tert-butyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include indole oxides, indoline derivatives, and various substituted indoles .

Mechanism of Action

The mechanism of action of 3-tert-butyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Uniqueness of 3-tert-butyl-1H-indole: The presence of the tert-butyl group in this compound provides steric hindrance, increasing its stability and resistance to metabolic degradation. This makes it a unique and valuable compound for various applications, particularly in drug development and material science .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-tert-butyl-1H-indole can be achieved through a multi-step process involving the reaction of starting materials with various reagents and catalysts.", "Starting Materials": [ "2-nitrobenzaldehyde", "tert-butylamine", "sodium borohydride", "acetic acid", "sulfuric acid", "sodium hydroxide", "ethanol", "hydrochloric acid", "sodium nitrite", "copper(I) bromide", "sodium iodide", "sodium carbonate", "1-bromo-3-tert-butylindole" ], "Reaction": [ "Step 1: Reduction of 2-nitrobenzaldehyde to 2-amino-1-phenylethanol using sodium borohydride and acetic acid", "Step 2: Protection of the amine group in 2-amino-1-phenylethanol with tert-butylamine and sulfuric acid to form tert-butyl 2-(2-aminophenyl)ethanol", "Step 3: Cyclization of tert-butyl 2-(2-aminophenyl)ethanol to form 3-tert-butyl-1H-indole using sodium hydroxide and ethanol", "Step 4: Diazotization of 1-bromo-3-tert-butylindole with sodium nitrite and hydrochloric acid to form a diazonium salt", "Step 5: Coupling of the diazonium salt with copper(I) bromide to form an aryl copper intermediate", "Step 6: Substitution of the aryl copper intermediate with the 3-tert-butyl-1H-indole using sodium iodide and sodium carbonate to form the final product" ] }

CAS No.

19013-51-5

Molecular Formula

C12H15N

Molecular Weight

173.3

Purity

95

Origin of Product

United States

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